An In-Depth Technical Guide to the Molecular Structure and Applications of (R)-3-Phenylcyclopentanone
An In-Depth Technical Guide to the Molecular Structure and Applications of (R)-3-Phenylcyclopentanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Phenylcyclopentanone is a chiral ketone of significant interest in synthetic organic chemistry, particularly as a versatile building block in the asymmetric synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of its molecular structure, stereochemistry, and physicochemical properties. It details a robust, field-proven methodology for its enantioselective synthesis via rhodium-catalyzed asymmetric 1,4-addition. Furthermore, this document elucidates the spectroscopic characterization of (R)-3-Phenylcyclopentanone, presenting key data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). A critical application of this chiral intermediate is highlighted in the total synthesis of the Amaryllidaceae alkaloid (+)-pancracine, a compound with notable anticancer properties. The guide concludes with a discussion of the mechanism of action of pancracine, providing context for the importance of (R)-3-Phenylcyclopentanone in the development of novel therapeutics.
Introduction: The Significance of Chiral Cyclopentanones
Chiral cyclopentanone frameworks are privileged scaffolds in a myriad of natural products and pharmaceuticals. The stereochemical orientation of substituents on the five-membered ring profoundly influences biological activity, making the enantioselective synthesis of these structures a critical endeavor in drug discovery and development. (R)-3-Phenylcyclopentanone, with its stereocenter at the C3 position, serves as a valuable chiral pool starting material, enabling the construction of more complex stereochemically defined molecules. Its utility is underscored by its application in the synthesis of bioactive compounds, where the introduction of the phenyl group at a defined stereocenter provides a foundational element for further molecular elaboration. This guide aims to provide researchers with the technical insights and practical methodologies required to synthesize, characterize, and effectively utilize (R)-3-Phenylcyclopentanone in their research.
Molecular Structure and Physicochemical Properties
(R)-3-Phenylcyclopentanone is a chiral organic compound featuring a five-membered carbocyclic ring with a ketone functional group and a phenyl substituent at the stereogenic center at position 3.
Table 1: Physicochemical Properties of (R)-3-Phenylcyclopentanone [1]
| Property | Value |
| IUPAC Name | (3R)-3-phenylcyclopentan-1-one |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 86505-44-4 |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | 154-155 °C at 10 Torr (racemic) |
| Density | 1.072 g/cm³ (predicted, racemic) |
| Canonical SMILES | C1CC(=O)C[C@@H]1C2=CC=CC=C2 |
| InChIKey | MFBXYJLOYZMFIN-SNVBAGLBSA-N |
The stereochemistry of (R)-3-Phenylcyclopentanone is defined by the "R" configuration at the C3 carbon, as determined by the Cahn-Ingold-Prelog priority rules. The phenyl group imparts significant steric bulk, influencing the conformational preferences of the cyclopentanone ring and directing the stereochemical outcome of subsequent reactions.
Enantioselective Synthesis: A Validated Protocol
The enantioselective synthesis of 3-aryl cyclopentanones can be effectively achieved through the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to cyclopentenone. This method, extensively developed and validated for analogous systems, provides high yields and excellent enantioselectivity.
Causality of Experimental Choices
The selection of a rhodium catalyst in conjunction with a chiral bisphosphine ligand, such as (R)-BINAP, is pivotal for achieving high enantioselectivity. The chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the facial selectivity of the phenyl group addition to the cyclopentenone. The use of an aqueous dioxane solvent system at elevated temperatures facilitates the transmetalation of the phenyl group from the boronic acid to the rhodium catalyst and subsequent conjugate addition.
Detailed Experimental Protocol: Rhodium-Catalyzed Asymmetric 1,4-Addition
This protocol is adapted from established procedures for the synthesis of analogous chiral 3-aryl ketones.
Materials:
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[Rh(acac)(CO)₂] (acetylacetonatodicarbonylrhodium(I))
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(R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
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Phenylboronic acid
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2-Cyclopenten-1-one
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1,4-Dioxane (anhydrous)
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Deionized water
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Diethyl ether
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Catalyst Preparation: In a nitrogen-flushed Schlenk flask, dissolve [Rh(acac)(CO)₂] (0.03 mmol) and (R)-BINAP (0.033 mmol) in 1,4-dioxane (5 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
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Reaction Setup: To the catalyst solution, add phenylboronic acid (1.5 mmol) and a solution of 2-cyclopenten-1-one (1.0 mmol) in 1,4-dioxane (5 mL).
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Reaction Execution: Add deionized water (1 mL) to the reaction mixture. Heat the flask to 100 °C and stir vigorously for 5 hours.
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Workup: Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford (R)-3-Phenylcyclopentanone.
Experimental Workflow Diagram
Caption: Workflow for the enantioselective synthesis of (R)-3-Phenylcyclopentanone.
Spectroscopic Characterization
The structural elucidation and purity assessment of (R)-3-Phenylcyclopentanone are performed using a combination of spectroscopic techniques. The following tables summarize the expected characteristic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for (R)-3-Phenylcyclopentanone (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Ar-H |
| 3.40 - 3.30 | m | 1H | CH -Ph |
| 2.60 - 2.20 | m | 4H | CH ₂-C=O |
| 2.20 - 1.90 | m | 2H | CH ₂-CH-Ph |
Table 3: Predicted ¹³C NMR Data for (R)-3-Phenylcyclopentanone (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 218.0 | C =O |
| 143.0 | Ar-C (ipso) |
| 128.8 | Ar-C H |
| 126.8 | Ar-C H |
| 126.5 | Ar-C H |
| 45.0 | C H-Ph |
| 38.0 | C H₂-C=O |
| 31.0 | C H₂-CH-Ph |
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands for (R)-3-Phenylcyclopentanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060, ~3030 | Medium | C-H stretch (aromatic) |
| ~2960, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ketone) |
| ~1600, ~1495 | Medium | C=C stretch (aromatic ring) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for (R)-3-Phenylcyclopentanone
| m/z | Relative Intensity | Assignment |
| 160 | Moderate | [M]⁺ (Molecular Ion) |
| 132 | Moderate | [M - CO]⁺ |
| 104 | Strong | [C₈H₈]⁺ (Styrene radical cation) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Application in Drug Development: Synthesis of (+)-Pancracine
A significant application of (R)-3-Phenylcyclopentanone is its use as a chiral precursor in the total synthesis of the Amaryllidaceae alkaloid (+)-pancracine. Pancracine has demonstrated potent antiproliferative and apoptotic activities against various cancer cell lines, making it a compound of considerable interest in oncology research.
Synthetic Strategy and the Role of (R)-3-Phenylcyclopentanone
The enantioselective synthesis of (+)-pancracine often involves the construction of a key intermediate that contains the core carbocyclic framework with the correct stereochemistry. (R)-3-Phenylcyclopentanone can be elaborated through a series of reactions, including reduction, functional group manipulations, and cyclization, to form the intricate polycyclic structure of pancracine. The defined stereocenter in the starting material is crucial for controlling the stereochemistry of the final natural product.
Mechanism of Action of Pancracine: A Relevant Signaling Pathway
Pancracine has been shown to induce apoptosis in cancer cells through the activation of caspase cascades and modulation of key signaling proteins. One of the proposed mechanisms involves the upregulation of p53 and the activation of the p38 MAPK (mitogen-activated protein kinase) pathway, leading to cell cycle arrest and programmed cell death.
Caption: Simplified signaling pathway for pancracine-induced apoptosis.
Conclusion
(R)-3-Phenylcyclopentanone is a fundamentally important chiral building block with demonstrated utility in the asymmetric synthesis of complex, biologically active molecules. This guide has provided a comprehensive technical overview of its molecular structure, a validated enantioselective synthetic protocol, and key spectroscopic data for its characterization. The highlighted application in the total synthesis of (+)-pancracine underscores the significance of this compound in contemporary drug discovery and development. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the field of organic synthesis and medicinal chemistry.
References
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PubChem. 3-phenylcyclopentan-1-one. National Center for Biotechnology Information. [Link]
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Hudlicky, T., et al. (2016). Synthesis of Amaryllidaceae Constituents and Unnatural Derivatives. Angewandte Chemie International Edition, 55(19), 5642-91. [Link]
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Ghavre, M., et al. (2016). Chemoenzymatic Formal Total Synthesis of Pancratistatin from Narciclasine-Type Compounds via Myers Transposition: Model Study for a Short Conversion of Narciclasine to Pancratistatin. The Journal of Organic Chemistry, 81(17), 7761-7773. [Link]
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Kornienko, A., et al. (2021). Pancracine, a Montanine-Type Amaryllidaceae Alkaloid, Inhibits Proliferation of A549 Lung Adenocarcinoma Cells and Induces Apoptotic Cell Death in MOLT-4 Leukemic Cells. International Journal of Molecular Sciences, 22(13), 7014. [Link]
